molecular formula C10H21ClN2O B6218051 N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride CAS No. 2751611-53-5

N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride

Cat. No.: B6218051
CAS No.: 2751611-53-5
M. Wt: 220.7
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Description

N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride: is a chemical compound with the molecular formula C10H20N2O·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring and a propanamide group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Propanamide Group: The propanamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Methylation: The compound undergoes methylation to introduce the dimethyl groups at the appropriate positions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:

    Batch Reactors: Used for small to medium-scale production.

    Continuous Flow Reactors: Employed for large-scale production to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

Biology:

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, which can be useful in drug development.

    Receptor Binding: Investigated for its binding affinity to certain biological receptors.

Medicine:

    Pharmaceuticals: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Drug Delivery: Used in the development of drug delivery systems to improve the bioavailability of active compounds.

Industry:

    Material Science: Utilized in the synthesis of polymers and other advanced materials.

    Agriculture: Investigated for its potential use in agrochemicals to enhance crop protection.

Mechanism of Action

The mechanism of action of N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: The compound inhibits the activity of target enzymes, affecting metabolic pathways.

    Receptor Modulation: The compound binds to receptors, modulating their signaling pathways and leading to physiological responses.

Comparison with Similar Compounds

  • N-methyl-2-(piperidin-4-yl)propanamide hydrochloride
  • 2,2-dimethyl-N-(piperidin-4-yl)propanamide hydrochloride
  • N,N-dimethyl-1-(4-piperidin-2-ylphenyl)methanamine dihydrochloride

Comparison:

  • N-methyl-2-(piperidin-4-yl)propanamide hydrochloride: Lacks one methyl group compared to N,2-dimethyl-2-(piperidin-4-yl)propanamide hydrochloride, resulting in different chemical properties and reactivity.
  • 2,2-dimethyl-N-(piperidin-4-yl)propanamide hydrochloride: Similar structure but may have different stereochemistry, affecting its biological activity.
  • N,N-dimethyl-1-(4-piperidin-2-ylphenyl)methanamine dihydrochloride: Contains a phenyl group, leading to distinct chemical and biological properties.

This compound stands out due to its unique combination of a piperidine ring and a propanamide group, which contribute to its diverse applications and reactivity.

Properties

CAS No.

2751611-53-5

Molecular Formula

C10H21ClN2O

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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